molecular formula C11H13NO2 B13617682 5-(2,3-Dimethylphenyl)oxazolidin-2-one

5-(2,3-Dimethylphenyl)oxazolidin-2-one

Cat. No.: B13617682
M. Wt: 191.23 g/mol
InChI Key: NEHWUYKXOLVYJG-UHFFFAOYSA-N
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Description

5-(2,3-Dimethylphenyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a 2,3-dimethylphenyl group attached to the ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dimethylphenyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 2,3-dimethylphenyl isocyanate with an appropriate amino alcohol under controlled conditions. The reaction typically proceeds via an intramolecular cyclization to form the oxazolidinone ring.

Another method involves the use of an asymmetric aldol reaction followed by a Curtius rearrangement. This approach allows for the stereoselective synthesis of oxazolidinone scaffolds with high efficiency .

Industrial Production Methods

Industrial production of oxazolidinones often employs microwave-assisted synthesis to improve yields and reduce reaction times. This method involves the treatment of amino alcohols with ethyl carbonate or carbon disulfide under microwave conditions, leading to the formation of oxazolidinones with high efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dimethylphenyl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert oxazolidinones to their corresponding alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-(2,3-Dimethylphenyl)oxazolidin-2-one and its derivatives involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, specifically the peptidyl transferase center, thereby preventing the formation of the initiation complex for protein synthesis . This unique mechanism makes oxazolidinones effective against bacteria that have developed resistance to other antibiotics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-Dimethylphenyl)oxazolidin-2-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5-(2,3-dimethylphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO2/c1-7-4-3-5-9(8(7)2)10-6-12-11(13)14-10/h3-5,10H,6H2,1-2H3,(H,12,13)

InChI Key

NEHWUYKXOLVYJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2CNC(=O)O2)C

Origin of Product

United States

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